![molecular formula C11H15BO4 B14151602 Diethyl benzo[d][1,3]dioxol-5-ylboronate CAS No. 94839-08-4](/img/structure/B14151602.png)
Diethyl benzo[d][1,3]dioxol-5-ylboronate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl benzo[d][1,3]dioxol-5-ylboronate is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a benzo[d][1,3]dioxole ring system attached to a boronate group. Boronic esters are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The unique structure of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl benzo[d][1,3]dioxol-5-ylboronate typically involves the reaction of benzo[d][1,3]dioxole with a boronic acid or boronic ester. One common method is the palladium-catalyzed cross-coupling reaction between benzo[d][1,3]dioxole and a boronic acid derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates. The use of high-throughput screening techniques can also optimize reaction conditions and identify the most effective catalysts and solvents for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl benzo[d][1,3]dioxol-5-ylboronate undergoes various chemical reactions, including:
Oxidation: The boronate group can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boronate group to a borane or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boranes or other reduced boron-containing compounds.
Substitution: Various substituted benzo[d][1,3]dioxole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl benzo[d][1,3]dioxol-5-ylboronate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is employed in the development of boron-containing drugs and bioactive molecules.
Mecanismo De Acción
The mechanism of action of diethyl benzo[d][1,3]dioxol-5-ylboronate involves its ability to form stable complexes with various molecular targets. The boronate group can interact with hydroxyl and amino groups in biological molecules, leading to the formation of reversible covalent bonds. This property is particularly useful in the design of enzyme inhibitors and other bioactive compounds. The compound’s interactions with molecular targets can modulate various biochemical pathways, making it a valuable tool in drug discovery and development .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Another boronic acid derivative with similar reactivity but lacking the benzo[d][1,3]dioxole ring.
Diethyl phenylboronate: Similar structure but with a phenyl ring instead of the benzo[d][1,3]dioxole ring.
Benzo[d][1,3]dioxol-5-ylboronic acid: The boronic acid analog of diethyl benzo[d][1,3]dioxol-5-ylboronate.
Uniqueness
This compound is unique due to the presence of the benzo[d][1,3]dioxole ring, which imparts distinct electronic and steric properties. This structural feature enhances its reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
94839-08-4 |
|---|---|
Fórmula molecular |
C11H15BO4 |
Peso molecular |
222.05 g/mol |
Nombre IUPAC |
1,3-benzodioxol-5-yl(diethoxy)borane |
InChI |
InChI=1S/C11H15BO4/c1-3-15-12(16-4-2)9-5-6-10-11(7-9)14-8-13-10/h5-7H,3-4,8H2,1-2H3 |
Clave InChI |
VCZRHQOJRDVUOO-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C=C1)OCO2)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


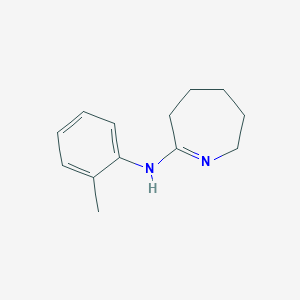
![11-[4-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenoxy]undecan-1-ol](/img/structure/B14151537.png)
![5-[(2-Hydroxyphenyl)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B14151540.png)
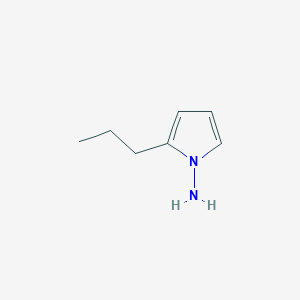
![Benzene, [1-(difluoromethylene)-3-butenyl]-](/img/structure/B14151547.png)
![N-[(benzyloxy)carbonyl]-L-tryptophyl-N~6~-(tert-butoxycarbonyl)-L-lysine](/img/structure/B14151554.png)
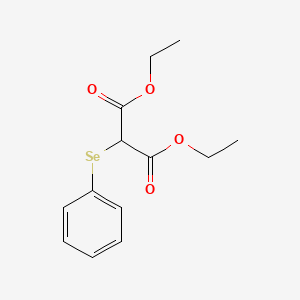
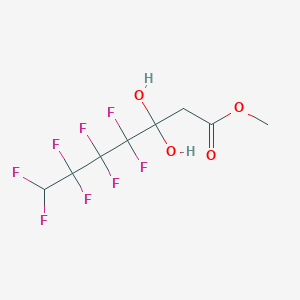
![6-(2-bromophenyl)-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14151579.png)
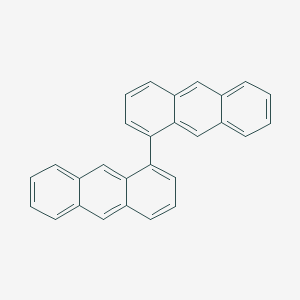
![[2-(2,5-Dimethylanilino)-2-oxoethyl] 2-thiophen-3-ylacetate](/img/structure/B14151610.png)
![6-Methoxy-1',3',3'-trimethyl-5',8-dinitro-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B14151617.png)
![2-(3,5-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14151623.png)

